molecular formula C18H17N3O3 B5554165 4-(1H-benzimidazol-2-yl)-2-(benzoylamino)butanoic acid

4-(1H-benzimidazol-2-yl)-2-(benzoylamino)butanoic acid

Cat. No. B5554165
M. Wt: 323.3 g/mol
InChI Key: XBZZZJHUNILSRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(1H-Benzimidazol-2-yl)-2-(benzoylamino)butanoic acid often involves multistep reactions, including the C-acylation of benzimidazole, N-alkylation, ester hydrolysis, and condensation reactions. For instance, a study described the preparation of 1-aryl-3H-[1,2,5]triazepino[5,4-a]benzimidazol-4(5H)-ones through a five-step process starting with C-acylation of benzimidazole, showcasing the intricate synthetic pathways required to create such complex molecules (Milen et al., 2019).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including those similar to 4-(1H-Benzimidazol-2-yl)-2-(benzoylamino)butanoic acid, is characterized by their ability to form various tautomers and their unique geometry, which is crucial for their biological activity. For example, research into benzimidazol-2-ylamides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids revealed exclusive existence in the amide form in crystals, while solution-phase tautomerism between amide and imide forms was observed, underscoring the dynamic nature of these molecules (Ukrainets et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives is highlighted by their involvement in various organic reactions, leading to the synthesis of a wide range of heterocyclic compounds. One study illustrated how (Z)-3-Benzoylamino-4-dimethylamino-2-oxo-3-butene could undergo regioselective reactions with hydrazines to produce 1-substituted 4-benzoylamino-5-methyl-1H-pyrazoles, showcasing the versatility of benzimidazole derivatives in organic synthesis (Stanovnik et al., 2002).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystalline structure, are closely related to their chemical structure and substituent effects. These properties significantly impact their biological activities and potential applications in various fields. For example, the synthesis and characterization of benzimidazo[1,2-a][1,4]diazepinones demonstrated moderate to excellent yields, underlining the importance of synthesis conditions on the physical properties of these compounds (Ghandi et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

Novel Synthesis Approaches : Researchers have developed new methods for synthesizing benzimidazole derivatives, showcasing their potential in creating diverse chemical structures. For instance, a novel series of Schiff bases and benzimidazole derivatives were synthesized, revealing insights into their structural characteristics and synthesis pathways (Nawrocka et al., 2004). Similarly, advancements in the synthesis of 2-substituted benzimidazoles using polyphosphoric acid have been reported, highlighting efficient one-pot procedures for creating these compounds (Alcalde et al., 1992).

Crystal Structure and Molecular Interaction : The crystal structures of benzimidazole derivatives have been extensively studied, revealing their complex interactions and bonding patterns. Research on the crystal and molecular structures of bis(benzimidazole) and trithiocyanurate complexes has provided valuable insights into their antimicrobial potential and molecular interactions (Kopel et al., 2015).

Biological Activity

Antimicrobial and Antifungal Properties : Benzimidazole derivatives have demonstrated significant antimicrobial and antifungal activities against a variety of bacterial and fungal strains. The biological activity evaluation of new polynuclear heterocyclic compounds containing benzimidazole derivatives has shown promising results in combating infectious diseases, with some compounds exhibiting potent activity against pathogens (Bassyouni et al., 2012).

Antioxidant Activity : The antioxidant properties of benzimidazole derivatives have been explored, with some compounds showing significant cytoprotective effects against oxidative stress. This suggests their potential utility in developing therapeutic agents for conditions associated with oxidative damage (Anastassova et al., 2016).

Antiproliferative Activity : Research into the antiproliferative activity of 2-aminobenzimidazole derivatives has identified several compounds with cytotoxic activity against human cancer cell lines. This highlights the potential of benzimidazole derivatives in cancer therapy, offering a foundation for further investigation into their anticancer properties (Nawrocka et al., 2004).

properties

IUPAC Name

2-benzamido-4-(1H-benzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17(12-6-2-1-3-7-12)21-15(18(23)24)10-11-16-19-13-8-4-5-9-14(13)20-16/h1-9,15H,10-11H2,(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZZZJHUNILSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC2=NC3=CC=CC=C3N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-4-(1H-benzimidazol-2-yl)butanoic acid

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